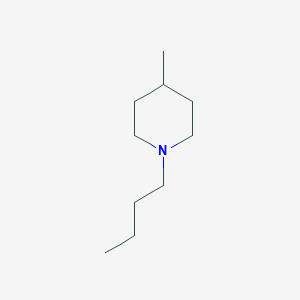

1-Butyl-4-methylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis Research

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most ubiquitous structural motifs found in nature and synthetic compounds. nih.govresearchgate.net Its prevalence stems from its versatile role as a foundational building block in the synthesis of a myriad of complex molecules, including pharmaceuticals, agrochemicals, and natural products. ijnrd.orgtandfonline.com In the pharmaceutical industry alone, the piperidine scaffold is a key component in over seventy commercially available drugs, spanning therapeutic areas such as analgesics, antipsychotics, and antihistamines. researchgate.net

The significance of piperidine in organic synthesis is multifaceted:

Structural Core: It serves as a fundamental scaffold upon which molecular complexity can be built. Its stable, saturated ring system allows for precise three-dimensional arrangements of functional groups. atamanchemicals.com

Synthetic Intermediate: Piperidine and its derivatives are crucial intermediates in a wide array of chemical transformations. ijnrd.org Common synthetic routes to piperidines include the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. nih.gov

Catalysis: Certain piperidine derivatives, like 2,2,6,6-tetramethylpiperidine, are utilized as sterically hindered, non-nucleophilic bases in a variety of organic reactions. ijnrd.org

The development of novel and efficient methods for constructing and functionalizing the piperidine ring remains an active area of modern organic chemistry research, driven by the continuous demand for new molecules with specific biological activities and material properties. nih.gov

Overview of N-Alkyl Substitution Patterns in Piperidine Chemistry

The nitrogen atom of the piperidine ring provides a convenient handle for introducing a wide variety of substituents, with N-alkylation being a common and impactful modification. The nature of the N-alkyl group can significantly influence the physicochemical and biological properties of the resulting molecule.

Key aspects influenced by N-alkyl substitution include:

Basicity: The length and branching of the alkyl chain can modulate the basicity of the piperidine nitrogen. This, in turn, affects the compound's ionization state at physiological pH, which is a critical determinant of its pharmacokinetic profile.

Lipophilicity: The addition of an alkyl group generally increases the lipophilicity of the molecule, which can impact its solubility, membrane permeability, and binding interactions with biological targets.

Stereochemistry: N-alkylation can influence the conformational preferences of the piperidine ring and the stereochemical outcome of subsequent reactions. acs.org

Reactivity: The N-alkyl group can direct the course of further chemical transformations. For instance, the "borrowing hydrogen" methodology allows for the use of alcohols as alkylating agents in palladium-catalyzed N-alkylation reactions, offering a sustainable synthetic route. rsc.org

Research has explored a wide range of N-alkyl substituents, from simple methyl and butyl groups to more complex and functionalized chains, to fine-tune the properties of piperidine-containing compounds for specific applications. odu.edumdpi.com For example, in the context of developing new pharmaceuticals, replacing a simple n-butylamine side chain with various alkyl-substituted piperidines has been investigated to improve metabolic stability and reduce off-target effects.

Research Trajectories for 1-Butyl-4-methylpiperidine within Heterocyclic Compound Studies

Physicochemical Properties: The fundamental properties of this compound are crucial for its potential applications. These properties are primarily available through chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H21N | PubChem nih.gov |

| Molecular Weight | 155.28 g/mol | PubChem nih.gov |

| CAS Number | 103199-83-3 | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

This data is computationally generated or sourced from chemical databases.

Potential Research Applications: Based on the known reactivity and applications of related N-alkyl and 4-methylpiperidine (B120128) derivatives, several research trajectories for this compound can be envisioned:

Intermediate in Pharmaceutical Synthesis: The 4-methylpiperidine moiety is a structural component in some pharmaceutical agents. The N-butyl group can modulate lipophilicity and receptor binding. Therefore, this compound could be a key intermediate in the synthesis of novel bioactive compounds. For instance, N-alkylation is a common strategy in the development of receptor antagonists. mdpi.com

Catalysis and Organic Synthesis: Like other tertiary amines, it could be investigated as a base or a ligand in various catalytic systems. The specific steric and electronic properties conferred by the N-butyl and 4-methyl groups could lead to unique reactivity or selectivity in reactions such as dehydrohalogenations or aldol (B89426) condensations.

Material Science: N-alkyl piperidines can be used in the synthesis of ionic liquids or as components in polymer chemistry. The properties of this compound could make it a candidate for creating new materials with specific thermal or solubility characteristics.

Agrochemical Research: Piperidine derivatives are known to have biological activity against pests. ijnrd.org this compound could be used as a scaffold to develop new insecticides or herbicides.

Synthetic Pathways: The synthesis of this compound can be approached through several established methods for N-alkylation of piperidines. A common method would be the reductive amination of 4-methylpiperidine with butyraldehyde (B50154) or the direct alkylation of 4-methylpiperidine with a butyl halide.

Table 2: Common Synthetic Reactions for Piperidine Derivatives

| Reaction Type | Description | Relevance |

|---|---|---|

| Reductive Amination | The reaction of an amine with a carbonyl compound to form an imine, which is then reduced to a more substituted amine. nih.gov | A primary method for synthesizing N-alkylated piperidines like this compound from 4-methylpiperidine and butyraldehyde. |

| N-Alkylation | The direct reaction of an amine with an alkylating agent, such as an alkyl halide, to form a more substituted amine. rsc.org | A straightforward approach for introducing the butyl group onto the 4-methylpiperidine nitrogen. |

| Hydrogenation of Pyridines | The reduction of a substituted pyridine ring to the corresponding piperidine. nih.gov | Could be used to synthesize the 4-methylpiperidine precursor. |

| Aza-Michael Addition | The nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net | A method for forming C-N bonds and potentially constructing the piperidine ring or adding substituents. |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-4-7-11-8-5-10(2)6-9-11/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMCYIWXDKWDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311138 | |

| Record name | 1-Butyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103199-83-3 | |

| Record name | 1-Butyl-4-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103199-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-4-METHYLPIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms Involving 1 Butyl 4 Methylpiperidine and Analogues

Mechanistic Studies of Piperidine (B6355638) Nitrogen Reactivity

The nitrogen atom in the piperidine ring is the primary center of basicity and nucleophilicity, driving its participation in a variety of chemical transformations.

The nitrogen atom of 1-Butyl-4-methylpiperidine possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilic character is fundamental to its ability to form new carbon-nitrogen (C-N) bonds. The study of primary and secondary amines has established a quantitative scale of nucleophilicity, which provides a framework for understanding the reactivity of piperidine derivatives. uni-muenchen.de The rate of reaction between a nucleophile and an electrophile is a direct measure of its nucleophilic power.

One of the most common methods for C-N bond formation leveraging the amine's nucleophilicity is reductive amination. nih.gov This process involves the condensation of an amine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine. nih.gov In the context of this compound analogues, this approach is frequently used in [5+1] annulations. nih.gov For example, a hydrogen-borrowing [5+1] annulation method catalyzed by iridium(III) involves sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer. mdpi.com

The nucleophilicity of the piperidine nitrogen is also exploited in substitution reactions. For instance, the synthesis of various piperidine derivatives often involves the nucleophilic attack of the piperidine nitrogen on an electrophilic carbon center. This can be seen in the preparation of inhibitors where a secondary amine piperidine derivative is reacted with an acyl chloride, with the amine acting as the nucleophile. nih.gov

| Factor | Description | Effect on Reactivity |

|---|---|---|

| Steric Hindrance | The presence of bulky substituents around the nitrogen atom (e.g., the butyl group and the piperidine ring itself) can hinder its approach to an electrophile. | May decrease the rate of nucleophilic attack compared to less hindered amines. |

| Electronic Effects | Alkyl groups (butyl and methyl) are electron-donating, which increases the electron density on the nitrogen atom. | Enhances the nucleophilicity and basicity of the nitrogen. |

| Solvent Effects | The solvent can influence the stability of the transition state. Polar protic solvents can solvate the amine, potentially affecting its availability for reaction. | Solvation can modulate the effective nucleophilicity. |

Condensation reactions are a cornerstone of piperidine chemistry, typically involving the reaction of the amine functionality with carbonyl compounds. The formation of an imine or enamine intermediate is a common mechanistic feature. A prevalent example is the Knoevenagel condensation, which can be part of a cascade process for synthesizing polysubstituted piperidines. nih.gov In these multi-component reactions, ammonium (B1175870) acetate (B1210297) can serve as both the nitrogen source and a catalyst. nih.gov

The general mechanism for piperidine cycle formation through a domino process often includes Knoevenagel condensation, followed by Michael addition and two consecutive Mannich reactions. mdpi.com For instance, the synthesis of polysubstituted piperidines can be achieved from benzaldehydes, malononitrile, and ammonium acetate in a pseudo six-component synthesis. nih.gov In a variation, formaldehyde (B43269) can participate in the Knoevenagel condensation instead of benzaldehyde, which then partakes in the Mannich reaction. nih.gov

The nitrogen of the piperidine ring can undergo substitution reactions, most notably alkylation and acylation, to yield quaternary ammonium salts or amides, respectively. The synthesis of various functionalized piperidines relies on such transformations. For example, a common synthetic route involves the initial protection of a secondary piperidine (e.g., with a Boc group), followed by modification of other parts of the molecule, and subsequent deprotection to free the amine for a final substitution step. nih.gov

Reductive amination is a key method for introducing substituents at the piperidine nitrogen. nih.gov This reaction involves treating a secondary piperidine amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This method has been successfully employed in the synthesis of piperidine-based inhibitors. nih.gov Another example is the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for certain pharmaceuticals, which is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps. researchgate.net

The quaternization of tertiary amines like this compound with alkyl halides is a classic substitution reaction. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. The diastereoselectivity of such reactions can be influenced by the conformation of the piperidine ring. sit.edu.cn Often, the major product arises from the alkylation of the most stable conformer of the amine. sit.edu.cn

Mechanisms of Substituent-Directed Reactivity at C-4 and the Butyl Chain

The substituents on the piperidine ring, namely the C-4 methyl group and the N-butyl chain, are not merely passive appendages. They can actively participate in and direct the course of reactions, particularly in radical and hydride transfer processes, leading to complex cyclization cascades.

Radical reactions offer a powerful tool for constructing and functionalizing piperidine rings. These processes often involve the generation of a radical species which then undergoes intramolecular cyclization. In analogues of this compound, a radical can be generated on the butyl chain through hydrogen atom transfer (HAT).

For example, a method for radical cyclization to obtain piperidines proceeds via a 1,6-hydrogen atom transfer. mdpi.com This mechanism typically involves the formation of an N-radical, which then abstracts a hydrogen atom from the alkyl chain (e.g., the butyl group) to form a carbon-centered radical. This carbon radical can then cyclize onto a suitable acceptor. nih.gov Copper catalysts are often employed to initiate N-radical formation from N-F or other precursor compounds. nih.gov The process can involve a C-H activation step via fluorine-assisted hydrogen atom transfer, leading to the formation of a benzylic radical in relevant substrates. mdpi.com

Another approach involves radical-mediated cyclization of 1,6-enynes, initiated by the addition of a radical (e.g., from triethylborane) to the alkyne or alkene. nih.gov The subsequent cascade can involve multiple cyclizations and rearrangements to form the piperidine ring. nih.gov

| Step | Description | Example Catalyst/Initiator |

|---|---|---|

| Radical Initiation | Generation of a radical species, often at the nitrogen atom or on a tethered group. | Copper(I)/Copper(II) complexes, Electrolysis, Triethylborane. nih.govmdpi.com |

| Hydrogen Atom Transfer (HAT) | Intramolecular abstraction of a hydrogen atom from the alkyl chain (e.g., butyl group) by the initial radical. | Often occurs spontaneously after N-radical formation. mdpi.com |

| Radical Cyclization | The newly formed carbon-centered radical attacks an unsaturated moiety (e.g., alkene, alkyne) to form a new ring. | Can be 5-exo or 6-endo depending on the substrate structure. mdpi.com |

| Termination/Propagation | The resulting radical is quenched or propagates a chain reaction. | Can involve atom transfer (e.g., iodine transfer) or reduction. mdpi.com |

Intramolecular hydride transfer reactions represent a sophisticated strategy for C-H functionalization and the construction of complex molecular architectures from piperidine precursors. These cascades are often initiated by the formation of an iminium ion or a carbocation, which then acts as an internal oxidant to abstract a hydride (H⁻) from the N-alkyl chain.

A notable example is the intramolecular cyclization of amides bearing an alkene group, which proceeds via hydride transfer. mdpi.com This reaction is efficient in polar solvents but can be sensitive to water. mdpi.com The mechanism involves the formation of an iminium ion, which then undergoes a hydride shift from the N-alkyl group, generating a new carbocation that is trapped by the alkene in a cyclization event.

In other systems, chiral magnesium or ytterbium catalysts can initiate a double C-H functionalization/cyclization of 1,3-ene-dienes through a hydride shift mechanism. mdpi.com The process is triggered by the catalyst, leading to two successive 1,5-hydride shifts to form two cycles. mdpi.com Similarly, the functionalization of amines can occur via a hydride transfer/cyclization sequence, where an initially formed cyclic imine engages a nucleophile. nih.gov This highlights the potential for the butyl group in this compound to act as a hydride donor in appropriately designed reaction cascades.

Mechanistic Insights in Catalyzed Transformations

Palladium-catalyzed reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.commdpi.com When tertiary alkylamines, such as this compound, are involved, mechanistic pathways can include C-H activation or β-hydride elimination. acs.org Computational and experimental studies have provided insights into the factors governing the reactivity and selectivity of these transformations. acs.orgnih.gov

In the context of palladium-catalyzed γ-C–H arylation of tertiary alkylamines, studies have shown that N-alkyl piperidine structures are effective in directing the desired C-H cleavage. acs.org The mechanism often involves a concerted metalation-deprotonation (CMD) pathway. Computational studies suggest that for certain substrates, the γ-C–H cleavage is the rate-determining step. acs.org A competing pathway to C-H activation is β-hydride elimination, which can lead to decomposition of the starting amine. The energy barriers for these competing pathways are influenced by the structure of the amine and the reaction conditions. acs.org

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, typically involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com The palladium catalyst, usually in the Pd(0) state, undergoes oxidative addition with an aryl halide. This is followed by transmetalation with an organometallic reagent (in Suzuki coupling) or coordination with an alkene (in Heck coupling). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wildlife-biodiversity.commdpi.com The nature of the ligands, substrates, and additives can significantly influence the kinetics and mechanism of each step within the catalytic cycle. wildlife-biodiversity.comresearchgate.net Advanced techniques like mass spectrometry have been instrumental in identifying transient catalytic species and elucidating the complex activation processes and roles of intermediates in these reactions. uvic.ca

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Mechanistic Step | Description | Role of Tertiary Amines |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into a bond (e.g., C-X) of the electrophile, forming a Pd(II) intermediate. wildlife-biodiversity.com | Can act as ligands or bases, influencing catalyst activity. |

| Transmetalation | A nucleophilic coupling partner transfers an organic group to the Pd(II) center. wildlife-biodiversity.com | Not directly involved in this step, but their presence as a base can be crucial. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the product and regenerating the Pd(0) catalyst. wildlife-biodiversity.com | Not directly involved. |

| C-H Activation | Direct cleavage of a C-H bond by the palladium catalyst, often a key step in functionalization reactions of amines. acs.orgnih.gov | Tertiary amines like those with piperidine rings can be substrates, undergoing γ-C-H activation. acs.org |

| β-Hydride Elimination | A competing pathway where a hydrogen atom on the β-carbon relative to the nitrogen is eliminated, leading to an alkene and a secondary amine. acs.org | A potential decomposition pathway for tertiary alkylamines. acs.org |

The catalytic hydrogenation of N-heteroaromatic compounds to their saturated counterparts, such as the reduction of pyridines to piperidines, is a crucial transformation. mdpi.com The choice of metal catalyst plays a pivotal role in determining the efficiency, selectivity, and mechanism of the reaction. researchgate.netrsc.org Metals like iridium, rhodium, ruthenium, and palladium are commonly used, often with chiral ligands to achieve asymmetric hydrogenation. rsc.orgiitm.ac.in

Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to proceed via an outer-sphere dissociative mechanism. mdpi.comacs.org DFT calculations support a pathway where the stereochemical outcome is determined by the initial protonation of an enamine intermediate, rather than the subsequent hydride reduction of the resulting iminium ion. acs.org The reaction involves a series of successive protonations of the substrate. mdpi.com

Ruthenium-based catalysts are also effective for the hydrogenation of pyridine (B92270) derivatives. researchgate.net For instance, a ruthenium-catalyzed hydrogenation of benzisoxazoles proceeds via reductive cleavage of the N-O bond, followed by stereoselective saturation of the resulting C=N double bond. researchgate.net

Borane-catalyzed reductions offer an alternative to transition metal-based systems. A B(C₆F₅)₃-catalyzed hydroboration/hydrogenation cascade has been developed for the reduction of pyridines. sci-hub.se Mechanistic studies indicate that the pyridine substrate and the resulting piperidine product act as co-catalysts (bases) in conjunction with the Lewis acidic borane (B79455) to activate molecular hydrogen, forming a frustrated Lewis pair (FLP). sci-hub.se

The mechanism of hydrogenation can be broadly classified as inner-sphere or outer-sphere. researchgate.net In an inner-sphere mechanism, the substrate coordinates directly to the metal center before hydride transfer. In an outer-sphere mechanism, direct coordination is avoided, and the reaction may be facilitated by interactions such as hydrogen bonding between the catalyst and the substrate. researchgate.net

Table 3: Metal Catalysts in the Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Proposed Mechanism | Key Features |

|---|---|---|---|

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Outer-sphere dissociative mechanism. mdpi.comacs.org | Stereochemistry determined by enamine protonation. acs.org |

| Iridium-BINAP complex | Pyridines | One-pot hydrogenation with subsequent N-alkylation. researchgate.net | Traceless Brønsted acid activation strategy. researchgate.net |

| Ruthenium-PhTRAP | Benzisoxazoles (leading to piperidines) | Reductive cleavage followed by stereoselective imine hydrogenation. researchgate.net | High yields and enantioselectivity. |

| B(C₆F₅)₃ | 2,3-Disubstituted Pyridines | Hydroboration/hydrogenation cascade via a frustrated Lewis pair (FLP). sci-hub.se | Pyridine/piperidine act as bases to split H₂ with the borane. sci-hub.se |

Mechanistic Aspects in Reagent Applications

In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group for the α-amino function of amino acids. nih.govresearchgate.net Its removal, or deprotection, is a critical step in the stepwise elongation of the peptide chain. nih.govmdpi.com 4-Methylpiperidine (B120128) is frequently employed as a deprotection reagent, often as a less volatile alternative to piperidine. peptide.comscielo.org.mx

The mechanism of Fmoc removal by 4-methylpiperidine is a two-step process based on β-elimination. nih.govresearchgate.netscielo.org.mx

Proton Abstraction: The first step involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by the basic 4-methylpiperidine. researchgate.netacs.org This is the rate-determining step.

β-Elimination: This initial deprotonation leads to the formation of an unstable intermediate that rapidly undergoes β-elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). researchgate.netacs.org

A crucial role of 4-methylpiperidine, or any secondary amine used for this purpose, is to act as a scavenger for the liberated dibenzofulvene. acs.org The amine traps the electrophilic DBF to form a stable adduct (N-fluorenylmethyl-4-methylpiperidine). researchgate.netscribd.com This scavenging action is vital to prevent the DBF from reacting with the newly deprotected N-terminal amine of the peptide, which would lead to irreversible chain termination. acs.org

The efficiency of Fmoc deprotection can be influenced by several factors, including the basicity (pKa) and concentration of the amine base, reaction time, and the solvent used, which is typically dimethylformamide (DMF). nih.govmdpi.com Studies comparing 4-methylpiperidine with other bases like piperidine and piperazine (B1678402) have shown that all three reagents can be effective, with their performance sometimes correlating with the hydrophobicity and size of the peptide being synthesized. nih.govresearchgate.net In some protocols, 4-methylpiperidine has been used in "in situ" Fmoc removal strategies to reduce solvent consumption and streamline the synthesis process. peptide.comtandfonline.com

Table 4: Comparison of Deprotection Reagents in Fmoc-SPPS

| Deprotection Reagent | Key Characteristics | Mechanistic Role | Performance Notes |

|---|---|---|---|

| 4-Methylpiperidine (4MP) | A cyclic secondary amine, often used as a 20% v/v solution in DMF. nih.govresearchgate.net | Acts as a base for proton abstraction and a scavenger for dibenzofulvene (DBF). researchgate.netacs.org | Comparable efficiency to piperidine; performance can be peptide-dependent. nih.govresearchgate.net Used in green chemistry protocols. peptide.comtandfonline.com |

| Piperidine (PP) | The "gold standard" secondary amine for Fmoc deprotection. acs.org | Functions as an efficient base and DBF scavenger. acs.org | Highly effective, but has higher volatility and toxicity concerns compared to 4MP. nih.gov |

| Piperazine (PZ) | A cyclic secondary amine, sometimes used as an alternative. nih.govresearchgate.net | Also functions as a base and DBF scavenger. nih.gov | Can be a viable alternative, though solubility may require co-solvents like ethanol. nih.gov |

| Pyrrolidine | A five-membered cyclic secondary amine. acs.org | Effective base and DBF scavenger. acs.org | Shown to match piperidine in DBF scavenging capabilities in solution-phase tests. acs.org |

Structural Analysis and Conformational Investigations of 1 Butyl 4 Methylpiperidine

Spectroscopic Methodologies for Structural Elucidation

Nuclear magnetic resonance (NMR) and vibrational spectroscopy are the principal tools employed to determine the structure and conformational preferences of 1-butyl-4-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional (2D) techniques, are instrumental in assigning the conformation of the piperidine (B6355638) ring and the orientation of the N-butyl and C4-methyl substituents. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents at the nitrogen and carbon atoms can exist in either axial or equatorial positions.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic and steric environment of each nucleus, making them invaluable for conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the butyl group, the methyl group, and the piperidine ring. The protons on the piperidine ring (H2/H6 and H3/H5) will exhibit different chemical shifts depending on whether they are in an axial or equatorial position. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants between adjacent protons, particularly the vicinal coupling constants (³J), are also diagnostic of their dihedral angle and thus their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the piperidine ring carbons (C2/C6, C3/C5, and C4) are influenced by the orientation of the substituents. The presence of the N-butyl group causes a downfield shift for the adjacent C2 and C6 carbons compared to 4-methylpiperidine (B120128) itself. The orientation of the C4-methyl group (predominantly equatorial to minimize steric hindrance) also influences the chemical shifts of the ring carbons. The carbon signals of the butyl group can be assigned based on their predictable chemical shifts.

A comparison with the parent compound, 4-methylpiperidine, is instructive. For 4-methylpiperidine, the reported ¹³C chemical shifts show the methyl carbon at approximately 22.5 ppm, C4 at 31.3 ppm, C3/C5 at 35.3 ppm, and C2/C6 at 47.1 ppm. The introduction of the N-butyl group would be expected to shift the C2/C6 and C3/C5 signals further downfield due to the inductive effect and changes in the conformational equilibrium.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table provides predicted chemical shift ranges for the different protons and carbons in this compound, based on data from analogous compounds and general chemical shift principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine H2/H6 (equatorial) | 2.8 - 3.0 | 55 - 60 |

| Piperidine H2/H6 (axial) | 1.8 - 2.0 | 55 - 60 |

| Piperidine H3/H5 (equatorial) | 1.6 - 1.8 | 30 - 35 |

| Piperidine H3/H5 (axial) | 1.1 - 1.3 | 30 - 35 |

| Piperidine H4 | 1.3 - 1.5 | 30 - 35 |

| C4-CH₃ | 0.8 - 1.0 | 20 - 25 |

| N-CH₂ (butyl) | 2.2 - 2.4 | 58 - 63 |

| N-CH₂-CH₂ (butyl) | 1.4 - 1.6 | 28 - 33 |

| N-(CH₂)₂-CH₂ (butyl) | 1.2 - 1.4 | 20 - 25 |

| N-(CH₂)₃-CH₃ (butyl) | 0.8 - 1.0 | 13 - 15 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹⁵N NMR spectroscopy directly probes the nitrogen nucleus, providing valuable information about its electronic environment. Although it has low natural abundance and sensitivity, it can be a powerful tool. The chemical shift of the nitrogen atom in this compound is influenced by the nature of the alkyl substituents. huji.ac.il

For tertiary aliphatic amines and piperidines, the typical ¹⁵N chemical shift range is between 10 and 100 ppm relative to nitromethane. science-and-fun.de The ¹⁵N chemical shift for the parent compound, 4-methylpiperidine, has been reported in methanol. spectrabase.com The N-butylation is expected to cause a downfield shift in the ¹⁵N signal compared to the secondary amine, 4-methylpiperidine, due to the electron-donating effect of the additional alkyl group. The precise chemical shift provides a signature for the tertiary amine environment within the piperidine ring.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C spectra and for providing definitive evidence of conformational preferences.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H2 with H3, H3 with H4) and within the butyl chain. This allows for the tracing of the connectivity of the proton spin systems, confirming the assignment of the ring and chain protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment detects through-space correlations between protons that are in close proximity, irrespective of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformational arrangement of the molecule. For instance, a ROESY spectrum could show correlations between the axial protons on C2/C6 and C4, confirming their 1,3-diaxial relationship in a chair conformation. It could also reveal the spatial proximity between protons of the N-butyl chain and specific protons on the piperidine ring, helping to define the preferred orientation of the butyl group.

Vibrational Spectroscopy for Molecular Structure Analysis

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds. The key regions of interest include the C-H stretching, C-H bending, and C-N stretching regions.

C-H Stretching: The region between 2800 and 3000 cm⁻¹ is dominated by the stretching vibrations of the C-H bonds in the methyl, methylene (B1212753), and methine groups. The symmetric and asymmetric stretches of the CH₂ and CH₃ groups of the butyl chain and the piperidine ring will appear here.

C-H Bending: Vibrations corresponding to the bending (scissoring, wagging, twisting, and rocking) of the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in a tertiary amine typically appears in the region of 1000-1250 cm⁻¹. This band is a key indicator of the piperidine ring structure.

The spectrum of this compound can be compared to that of related compounds like 4-methylpiperidine and 1-methylpiperidine. nist.govnist.gov The spectrum of 4-methylpiperidine shows a prominent N-H stretching band (which would be absent in this compound) and characteristic C-H and C-N vibrations. The spectrum of this compound will show an enhanced intensity in the C-H stretching and bending regions due to the additional butyl group.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (CH₂, CH₃) | 2850 - 2960 |

| C-H bending (CH₂, CH₃) | 1350 - 1470 |

| C-N stretching (tertiary amine) | 1000 - 1250 |

Note: These are general ranges and the exact peak positions can provide a unique fingerprint for the molecule.

FT-Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful technique for investigating the vibrational modes of molecules, providing detailed information about their structural framework. For this compound, the FT-Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of the piperidine ring, the N-butyl substituent, and the C-methyl substituent. The analysis of these bands, often supported by quantum chemical calculations such as Density Functional Theory (DFT), allows for a comprehensive assignment of the fundamental vibrational modes. researchgate.netsemanticscholar.org

The vibrational spectrum of piperidine derivatives is complex, but key regions can be assigned to specific functional groups. The high-frequency region (2800–3000 cm⁻¹) is dominated by the C-H stretching vibrations of the methyl, methylene, and methine groups. The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including C-C stretching, C-N stretching, and various bending and deformation modes of the piperidine ring and its substituents.

Studies on related piperidine compounds, such as piperidine-3-carboxylic acid and 4-(2-Keto-1-benzimidazolinyl) piperidine, provide a basis for assigning the expected vibrational frequencies for this compound. researchgate.netresearchgate.net The chair conformation of the piperidine ring gives rise to characteristic ring breathing and deformation modes. The N-butyl group introduces vibrations associated with its alkyl chain, while the C-methyl group at the 4-position contributes its own characteristic stretching and bending frequencies. The chemical environment, particularly the formation of complexes or adsorption on surfaces, can lead to significant shifts in Raman bands, a phenomenon utilized in Surface-Enhanced Raman Scattering (SERS) studies. unimore.it

Table 1: Predicted FT-Raman Vibrational Frequencies for this compound This table is predictive and based on data from analogous piperidine derivatives.

| Wavenumber (cm⁻¹) | Assignment |

| 2970 - 3000 | Asymmetric C-H stretching (CH₃) |

| 2920 - 2960 | Asymmetric C-H stretching (CH₂) |

| 2850 - 2880 | Symmetric C-H stretching (CH₂, CH₃) |

| 1440 - 1470 | CH₂ scissoring, CH₃ deformation |

| 1300 - 1350 | CH₂ wagging and twisting |

| 1000 - 1150 | C-N stretching, C-C stretching (ring and butyl chain) |

| 800 - 950 | Ring breathing modes, CH₂ rocking |

| Below 600 | Ring deformation, torsional modes |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the 200-800 nm range. For saturated heterocyclic amines like this compound, which lack extensive conjugation or chromophores, significant absorption in this range is not expected. The potential electronic transitions are primarily of the high-energy σ → σ* type and the n → σ* type, associated with the C-C, C-H, C-N single bonds and the nitrogen lone pair, respectively. These transitions typically occur in the far-UV region (below 200 nm) and are often not observable with standard UV-Vis spectrophotometers. nist.govlibretexts.org

The introduction of substituents or solvents can subtly influence these electronic transitions. Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. nih.govresearchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. ijcce.ac.ir A shift to longer wavelengths (red shift or bathochromic shift) indicates that the excited state is more stabilized by the polar solvent than the ground state, while a shift to shorter wavelengths (blue shift or hypsochromic shift) implies greater stabilization of the ground state. researchgate.net

While this compound itself is not a strong chromophore, solvatochromic studies could theoretically be performed using probe dyes in solutions containing the compound. The interactions between the piperidine derivative and the solvent molecules would alter the local environment of the dye, leading to measurable spectral shifts. nih.gov However, for the compound itself, any solvatochromic effects on its own weak n → σ* transition would be minor and difficult to observe. In studies of more complex piperidine derivatives containing aromatic rings, significant absorption bands and solvatochromic effects are readily observed, but these are due to the π → π* and n → π* transitions of the attached chromophores. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition | Wavelength Range (nm) | Region | Comments |

| n → σ | < 220 | Far-UV | Involves the non-bonding electrons on the nitrogen atom. Weak intensity. |

| σ → σ | < 200 | Far-UV | Involves electrons in C-C, C-H, and C-N sigma bonds. High energy transition. |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₀H₂₁N, molecular weight: 155.28 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 155. scbt.com As a compound containing a single nitrogen atom, it follows the nitrogen rule, having an odd nominal molecular mass.

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This process is favorable because it leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are expected:

Cleavage of the N-butyl bond: Loss of a propyl radical (•C₃H₇) from the butyl group results in a prominent fragment ion at m/z 112. This is often the base peak in the spectra of N-alkyl piperidines.

Ring cleavage: Cleavage of the C2-C3 or C5-C6 bond in the ring, followed by rearrangement, can lead to various fragment ions.

Another common fragmentation pathway for N-alkyl amines involves the loss of the entire alkyl substituent, in this case, the butyl group (•C₄H₉), leading to a fragment at m/z 98, corresponding to the 4-methylpiperidine radical cation. Further fragmentation of the piperidine ring itself can also occur, though it is generally less favorable than α-cleavage at the nitrogen. General fragmentation of alkanes can also be observed, leading to a series of peaks separated by 14 mass units (CH₂). msu.educhemguide.co.uk

Table 3: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 155 | [C₁₀H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 140 | [M - CH₃]⁺ | Loss of methyl radical |

| 112 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical from butyl group) |

| 98 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation products |

| 70 | [C₄H₈N]⁺ | Ring fragmentation products |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

X-Ray Crystallographic Studies of Piperidine Derivatives

Determination of Solid-State Molecular Geometry and Crystal Packing

The piperidine ring invariably adopts a chair conformation , which is its most stable form, minimizing both angular and torsional strain. nih.govresearchgate.netiucr.org In this conformation, the substituents can occupy either axial or equatorial positions. For this compound, both the N-butyl group and the C4-methyl group are expected to preferentially occupy the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions. nih.gov The nitrogen atom typically exhibits a pyramidal geometry.

The crystal packing describes how individual molecules are arranged in the crystal lattice. For a non-polar molecule like this compound, which lacks strong hydrogen bond donors, the packing is primarily governed by van der Waals forces to achieve maximum packing efficiency. Molecules will arrange themselves to optimize close contacts without significant steric repulsion.

Table 4: Expected Molecular Geometry Parameters for this compound Based on crystallographic data of analogous piperidine structures.

| Parameter | Expected Value |

| C-N Bond Length (ring) | 1.46 - 1.48 Å |

| C-C Bond Length (ring) | 1.51 - 1.54 Å |

| C-N-C Bond Angle | ~110 - 112° |

| C-C-C Bond Angle | ~110 - 112° |

| C-C-N Bond Angle | ~110 - 112° |

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Equatorial (for both butyl and methyl groups) |

Analysis of Intermolecular Interactions in Crystalline States (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability of a crystal structure is determined by the network of intermolecular interactions within the lattice. nih.gov For this compound, which is a tertiary amine, the molecule cannot act as a hydrogen bond donor. The nitrogen atom's lone pair could potentially act as a weak hydrogen bond acceptor if co-crystallized with a suitable donor, but in a pure crystal, the dominant forces are weaker van der Waals interactions. researchgate.netresearchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. iucr.org The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the sum of van der Waals radii, representing the most significant interactions. nih.gov

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | > 70% | Dominant van der Waals (dispersive) forces |

| C···H / H···C | 15 - 25% | van der Waals interactions involving carbon and hydrogen |

| N···H / H···N | < 5% | Weak, non-classical C-H···N interactions |

Conformational Analysis in Solution and Gas Phase

In the solution and gas phases, molecules are not fixed in a single conformation but exist in a dynamic equilibrium between different spatial arrangements. For this compound, the primary conformational processes are the ring inversion of the piperidine core and the inversion at the nitrogen atom. youtube.comacs.org

The piperidine ring undergoes a rapid chair-chair interconversion . youtube.com In this process, axial substituents become equatorial and vice versa. For 1,4-disubstituted piperidines, the conformation where both substituents are in the equatorial position is strongly favored energetically to avoid steric strain from 1,3-diaxial interactions. Computational studies on related N-alkyl and C-alkyl piperidines confirm a strong preference for the equatorial conformer. nih.govrsc.org The energy barrier for this ring inversion is typically around 10.4 kcal/mol. youtube.com

Nitrogen inversion is another dynamic process where the nitrogen atom and its three attached groups rapidly oscillate through a planar transition state. This process interconverts the two lone pair orientations. The energy barrier for nitrogen inversion in piperidine is substantially lower than for ring inversion, estimated at around 6.1 kcal/mol. youtube.com This rapid inversion means that separate conformers based on the lone pair orientation are generally not isolable at room temperature. The presence of the bulky N-butyl group may slightly alter this barrier compared to unsubstituted piperidine.

Computational studies, often using DFT methods in combination with a polarizable continuum model (PCM) for solvents, are employed to calculate the relative free energies of different conformers and the energy barriers for their interconversion. nih.govnih.gov These studies consistently show that for N-alkyl piperidines, the equatorial conformation of the alkyl group is significantly more stable than the axial one, with energy differences often exceeding 3 kcal/mol. youtube.com

Table 6: Conformational Properties of this compound

| Property | Description | Estimated Energy Value |

| Most Stable Conformer | Chair form with both N-butyl and C-methyl groups in equatorial positions. | - |

| Ring Inversion Barrier | Energy required for chair-chair interconversion. | ~10.4 kcal/mol |

| Nitrogen Inversion Barrier | Energy required for inversion of the pyramidal nitrogen center. | ~6.1 kcal/mol |

| Axial vs. Equatorial ΔG (N-Butyl) | Free energy difference favoring the equatorial conformer. | > 3 kcal/mol |

Characterization of Chair and Twist Conformations of the Piperidine Ring

The piperidine ring, analogous to cyclohexane, predominantly exists in two key conformations: the chair and the twist-boat (also referred to as skew-boat).

The chair conformation represents the most stable energetic ground state for the piperidine ring. masterorganicchemistry.com This stability arises because all carbon-carbon bond arrangements are staggered, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, thus reducing angle strain. byjus.comyoutube.comkhanacademy.org In this conformation, the substituents on the ring carbons and the lone pair on the nitrogen atom occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing outwards from the perimeter of the ring). youtube.com The chair form can undergo a "ring flip," a rapid interconversion between two equivalent chair conformations, during which axial substituents become equatorial and vice versa. byjus.com

The twist-boat conformation is a higher-energy, more flexible conformer. libretexts.org It is an intermediate on the pathway of the chair-to-chair interconversion. While less stable than the chair form due to some remaining torsional strain and steric interactions, it is more stable than the pure "boat" conformation, which suffers from significant steric repulsion between the "flagpole" hydrogens. khanacademy.orglibretexts.org The twist-boat form is believed to be approximately 5 kcal/mol less stable than the chair form in cyclohexane. libretexts.org Despite its higher energy, the twist-boat conformation can be populated in equilibrium with the chair form and its presence is crucial for understanding the dynamic conformational behavior of the ring system. rsc.org For N-acylpiperidines, for example, the twist-boat conformation is found to be about 1.5 kcal/mol less favorable than the chair form. nih.govacs.org

Influence of N- and C-Substituents on Ring Conformation

In this compound, the conformational equilibrium is heavily influenced by the steric demands of the N-butyl and C-4-methyl groups, which dictate their preferred orientation on the piperidine ring.

Influence of the C-4-methyl Substituent: A substituent at the C-4 position of the piperidine ring strongly favors the equatorial orientation to minimize steric strain. When a methyl group is in the axial position, it experiences destabilizing steric repulsions with the axial hydrogens at the C-2 and C-6 positions. These interactions, known as 1,3-diaxial interactions, are energetically unfavorable. libretexts.org Consequently, the conformation where the 4-methyl group is equatorial is significantly more stable. Experimental measurements using ¹³C NMR spectroscopy on 4-methylpiperidine have quantified this preference, showing a conformational free energy difference (–ΔG°) of 1.93 ± 0.02 kcal/mol in favor of the equatorial conformer. rsc.org

Influence of the N-1-butyl Substituent: Similarly, the N-butyl group at the nitrogen atom (N-1) also has a strong preference for the equatorial position. An axial N-alkyl group would experience steric hindrance from the axial hydrogens on C-2 and C-6. study.com Given that a butyl group is significantly larger than a hydrogen atom or a lone pair of electrons, placing it in the more sterically crowded axial position is highly unfavorable. Studies based on the Cambridge Structural Database (CSD) for N-alkyl-substituted piperidines confirm that the predominant conformations observed are those in which the exocyclic alkyl substituent is antiperiplanar to the ring N-C bonds, which corresponds to an equatorial position. researchgate.net Therefore, the most stable conformer of this compound will have both the N-butyl group and the 4-methyl group occupying equatorial positions on a chair ring.

| Substituent | Position | Preferred Orientation | Primary Reason | Supporting Evidence |

|---|---|---|---|---|

| Methyl | C-4 | Equatorial | Avoidance of 1,3-diaxial steric strain | –ΔG° = 1.93 kcal/mol rsc.org |

| Butyl | N-1 | Equatorial | Minimization of steric hindrance with C-2/C-6 axial hydrogens | CSD analysis of N-alkyl piperidines researchgate.net |

Conformational Equilibria and Energy Barriers

Conformational Equilibria: The equilibrium lies overwhelmingly toward the di-equatorial chair conformer. The free energy difference for placing a 4-methyl group in the equatorial position is approximately 1.93 kcal/mol. rsc.org The energetic penalty for an axial N-butyl group is expected to be even larger due to its greater steric bulk. The combined effect ensures that other conformers, such as the chair with one or both substituents axial, or any twist-boat conformations, exist in very low populations at room temperature. While twist-boat conformers are part of the dynamic equilibrium, they are thermodynamically less favorable. rsc.orgacs.org

Energy Barriers: The transition between the two possible chair conformations (ring inversion) is a high-energy process that involves passing through higher-energy intermediates, including the twist-boat. For the parent compound cyclohexane, the activation energy for this ring-flip process is about 11 kcal/mol. libretexts.org This barrier prevents the isolation of individual conformers at room temperature, leading to a rapidly equilibrating mixture.

| Parameter | System | Approximate Value (kcal/mol) | Significance |

|---|---|---|---|

| ΔG° (Axial → Equatorial) | 4-Methylpiperidine | -1.93 rsc.org | Strong preference for equatorial methyl group |

| Energy Difference (Chair vs. Twist-Boat) | N-Acylpiperidines | ~1.5 nih.govacs.org | Chair form is significantly more stable |

| Ring Inversion Barrier | Cyclohexane | ~11 libretexts.org | Energy required for chair-to-chair interconversion |

Computational and Theoretical Chemistry of 1 Butyl 4 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the atomic level. These methods, particularly those based on Density Functional Theory (DFT), allow for the precise modeling of molecular geometries and electronic structures.

Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its balance of accuracy and computational efficiency. nih.govmdpi.com For 1-Butyl-4-methylpiperidine, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. This process involves finding the conformation with the lowest possible energy. The calculations reveal crucial geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Theoretical calculations for related piperidine (B6355638) structures have shown that the piperidine ring typically adopts a chair conformation as its most stable form. For this compound, both the butyl group on the nitrogen atom and the methyl group at the C4 position can exist in either an axial or equatorial position. Computational energy calculations are essential to determine the most stable isomer. Generally, substituents on a piperidine ring are more stable in the equatorial position to minimize steric hindrance.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. vicas.org

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its reliability in predicting molecular structures and thermochemical properties for a vast range of compounds. nih.govscirp.org

Basis Set (6-311++G(d,p)): This is a Pople-style, split-valence triple-zeta basis set. The components signify:

6-311G: Describes each core atomic orbital with six Gaussian functions and valence orbitals with three, two, and one Gaussian function(s), allowing for greater flexibility.

++: Adds diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and non-covalent interactions.

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

The selection of this level of theory, B3LYP/6-311++G(d,p), ensures a robust and reliable computation of the geometric and electronic properties of this compound. psnc.pl

| Component | Description | Importance for this compound |

|---|---|---|

| B3LYP Functional | A hybrid density functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. | Provides high accuracy for predicting molecular geometries and energies of organic compounds. nih.gov |

| 6-311G Basis Set | A triple-zeta valence basis set, offering a flexible description of valence electrons. | Allows for a more accurate representation of the electron distribution involved in chemical bonding. |

| Diffuse Functions (++) | Functions with small exponents added to the basis set to describe electron density far from the nucleus. | Important for describing the lone pair on the nitrogen atom and potential intermolecular interactions. |

| Polarization Functions (d,p) | Functions with higher angular momentum (d on heavy atoms, p on hydrogen) added to the basis set. | Crucial for accurately modeling the shape of electron clouds in bonds and capturing the directional nature of bonding. nih.gov |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The vibrational frequencies correspond to the characteristic stretching, bending, and torsional motions of the atoms in the molecule. For 4-methylpiperidine (B120128), N-H stretching vibrations are typically observed around 3283 cm⁻¹, while C-H stretching vibrations from the ring and methyl group are found in the 2800-3000 cm⁻¹ region. researchgate.net For this compound, similar C-H stretching modes are expected, along with characteristic vibrations from the N-butyl group.

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each calculated vibrational mode. PED breaks down the motion of a normal mode into contributions from individual internal coordinates (e.g., bond stretching, angle bending). This allows for an unambiguous assignment of spectral bands, such as distinguishing between CH₃ rocking and CH₂ scissoring modes. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching vibrations of C-H bonds in the piperidine ring, methyl, and butyl groups. researchgate.net |

| CH₂ Scissoring | ~1450 - 1470 | In-plane bending of CH₂ groups in the ring and butyl chain. |

| CH₃ Bending | ~1375 and ~1450 | Symmetric and asymmetric bending of the methyl group. |

| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen bonds within the piperidine ring and the N-butyl bond. researchgate.net |

| Ring Vibrations | 800 - 1200 | Skeletal vibrations involving the entire piperidine ring structure. |

Electronic Properties and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the electronic behavior of molecules, which is key to predicting their reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net

HOMO: Represents the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: Represents the innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a greater tendency to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the kinetic stability and chemical reactivity of a molecule. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making this the most likely site for reaction with electrophiles.

| Parameter | Definition | Chemical Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. The lone pair on the nitrogen atom will contribute significantly, making it a good electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. The LUMO is likely distributed over the anti-bonding orbitals of the C-H and C-N bonds. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.govnih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. chemrxiv.orgnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These are sites prone to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These are sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show a distinct region of high negative potential (red) around the nitrogen atom, corresponding to its lone pair of electrons. researchgate.net This confirms the nitrogen as the primary nucleophilic center of the molecule. The hydrogen atoms, being bonded to more electronegative carbon and nitrogen atoms, will exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. nih.gov

Theoretical Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. These properties, which describe how a material's optical characteristics change with the intensity of incident light, are often predicted and analyzed using quantum chemical calculations. Such studies typically involve the calculation of molecular polarizability (α) and hyperpolarizabilities (β, γ) using methods like Density Functional Theory (DFT).

Despite the general interest in the NLO properties of organic molecules, a specific investigation into the nonlinear optical properties of this compound has not been reported in the available scientific literature. Consequently, there is no published data on its first or second hyperpolarizabilities, which would be essential for evaluating its potential as an NLO material.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Reduced Density Gradient (RDG) isosurface)

A comprehensive search of chemical databases and academic journals did not yield any studies that have calculated or analyzed these global and local reactivity descriptors for this compound. As a result, there is no specific information on its Fukui functions to pinpoint reactive atomic sites or RDG isosurface plots to illustrate its non-covalent interaction regions.

Intermolecular Interactions and Molecular Modeling

The study of how molecules interact with each other and with biological targets is fundamental to fields such as drug discovery and materials science. Molecular modeling encompasses a range of computational techniques used to simulate and predict these interactions.

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein or other biomolecular target.

There are no published molecular docking studies featuring this compound as a ligand. Therefore, its potential interactions with any specific biological targets, its binding affinity, and its mode of interaction at a molecular level remain uncharacterized by this methodology.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used in medicinal chemistry and toxicology to predict the activity of new or untested compounds.

No QSAR models have been developed or published that include this compound in their training or test sets. Consequently, there are no predictive models available to estimate its biological activity based on its structural features.

Inclusion Complex Formation Studies (e.g., Host-Guest Chemistry with Cyclodextrins)

Inclusion complexes are formed when a "host" molecule encapsulates a "guest" molecule. Cyclodextrins are common host molecules used in pharmaceuticals and other applications to improve the solubility, stability, and delivery of guest compounds. Computational methods are often employed to study the thermodynamics and geometry of these host-guest interactions.

There is no available research on the formation of inclusion complexes between this compound and host molecules such as cyclodextrins. Therefore, the potential for this compound to act as a guest in such complexes, and the energetic and structural details of any such potential interactions, have not been investigated.

Solvent Effects on Electronic Structure and Reactivity

The polarity and nature of a solvent can significantly influence the electronic distribution and, consequently, the reactivity of a solute molecule. For this compound, computational methods provide a powerful lens through which to observe these subtle yet impactful changes.

Theoretical Solvatochromism Studies

Theoretical investigations on similar compounds often employ Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra in various solvents. These studies typically reveal shifts in the maximum absorption wavelength (λmax) as the solvent polarity changes. For instance, a hypothetical study on this compound might reveal a bathochromic (red) or hypsochromic (blue) shift in its UV-Vis spectrum with increasing solvent polarity.

To illustrate, consider a hypothetical TD-DFT study on this compound in a range of solvents with varying dielectric constants. The predicted λmax values could be tabulated as follows:

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| n-Hexane | 1.88 | 210 |

| Dichloromethane | 8.93 | 215 |

| Ethanol | 24.55 | 220 |

| Acetonitrile (B52724) | 37.5 | 222 |

| Water | 80.1 | 225 |

Such a trend, if observed, would suggest that the excited state of this compound is more polar than its ground state, leading to greater stabilization by polar solvents and a consequent shift in the absorption energy.

Computational Modeling of Solvent-Compound Interactions

Computational modeling provides a molecular-level view of the interactions between this compound and solvent molecules. These models can range from implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the calculation.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient for estimating the bulk solvent effects on the electronic structure and geometry of the solute. For this compound, a PCM calculation could reveal changes in bond lengths, bond angles, and dihedral angles upon moving from the gas phase to a solvent.

Explicit solvent models, often used in conjunction with molecular dynamics (MD) simulations, offer a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. In the case of this compound in a protic solvent like water, MD simulations could be used to analyze the radial distribution function of water molecules around the nitrogen atom of the piperidine ring. This would provide insights into the structure and stability of the solvation shell.

Furthermore, quantum chemical calculations on a supermolecule, consisting of this compound and a few explicit solvent molecules, can elucidate the nature and strength of these interactions. For example, Natural Bond Orbital (NBO) analysis can be employed to quantify the charge transfer between the solute and solvent molecules.

A hypothetical study on this compound could yield the following data regarding its interaction energy with different solvents:

| Solvent | Interaction Energy (kcal/mol) |

| Water | -10.5 |

| Methanol | -8.2 |

| Acetone | -5.1 |

| Chloroform | -4.5 |

These interaction energies would reflect the strength of the intermolecular forces between this compound and the respective solvent molecules, providing a quantitative measure of the solvation process.

Applications of 1 Butyl 4 Methylpiperidine and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

The intrinsic structure of 1-butyl-4-methylpiperidine, featuring a six-membered nitrogen-containing heterocycle, makes it a valuable starting point for constructing more elaborate molecular architectures.

Precursors for Heterocyclic Compound Synthesis

The synthesis of substituted piperidines, such as the this compound framework, often begins with the modification of pyridine (B92270) rings. A primary method for creating the piperidine (B6355638) ring is the hydrogenation of corresponding pyridine precursors. wikipedia.org This process, typically catalyzed by transition metals, reduces the aromatic pyridine to a saturated piperidine ring. nih.gov

Modern synthetic methods also allow for the construction of the piperidine ring through various cyclization strategies. These include oxidative amination of unactivated alkenes, which can be catalyzed by gold(I) or palladium complexes to form the N-heterocycle while introducing other functional groups. nih.gov Other advanced techniques involve intramolecular carboamination of unactivated olefins, promoted by copper(II) carboxylates, providing access to N-functionalized piperidines. nih.gov Once the core 4-methylpiperidine (B120128) structure is formed, the butyl group can be introduced at the nitrogen atom, establishing the this compound molecule, which can then serve as a precursor for further synthetic elaborations.

Scaffold for Multi-substituted Piperidine Derivatives

The this compound structure serves as an excellent scaffold for creating multi-substituted piperidine derivatives. The existing substituents direct the regiochemistry of subsequent reactions, and the piperidine ring can be further functionalized to introduce additional chemical diversity.

The lithiation of N-Boc protected piperidines adjacent to the nitrogen atom, followed by diastereoselective substitution, presents a powerful strategy for introducing substituents at the C2 position. acs.org This method allows for the synthesis of complex, multi-substituted piperidines. acs.org For instance, the this compound framework provides a disubstituted starting material where further functionalization can be explored at the remaining positions (2, 3, 5, and 6) of the piperidine ring, leading to a wide array of structurally diverse molecules with potential applications in drug discovery and materials science.

Applications as Reagents and Intermediates

Beyond its role as a structural core, this compound and its derivatives function as critical reagents and intermediates in various synthetic transformations.

Use in Solid Phase Peptide Synthesis (SPPS) as Fmoc-Deprotecting Reagent Utilizing 4-Methylpiperidine

In the realm of peptide synthesis, the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids is a crucial step. nih.gov While piperidine has traditionally been the reagent of choice, 4-methylpiperidine has emerged as a highly effective and advantageous alternative. semanticscholar.orgluxembourg-bio.comiris-biotech.de

The mechanism of Fmoc deprotection involves a base-mediated β-elimination. luxembourg-bio.com 4-Methylpiperidine, as a secondary amine, abstracts the acidic proton on the fluorenyl group, initiating the elimination process and subsequently trapping the resulting dibenzofulvene intermediate to prevent side reactions. luxembourg-bio.comscielo.org.mx Studies have shown that 4-methylpiperidine performs with efficiency comparable to piperidine in terms of product yield and purity. nih.govscielo.org.mx

A significant advantage of using 4-methylpiperidine is that it is not a controlled substance, unlike piperidine, which simplifies procurement and handling in laboratory and industrial settings. nih.goviris-biotech.de Comparative studies have demonstrated that 4-methylpiperidine, piperidine, and piperazine (B1678402) are often interchangeable for Fmoc deprotection, with the choice depending on the specific peptide sequence and its properties like hydrophobicity and size. nih.gov

| Deprotection Reagent | Typical Concentration | Key Advantages | Considerations |

|---|---|---|---|

| 4-Methylpiperidine (4MP) | 20% v/v in DMF | - High efficiency comparable to piperidine

| - Performance can be sequence-dependent |

| Piperidine (PP) | 20% v/v in DMF | - Well-established, standard reagent

| - Controlled substance, requiring special handling |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/Ethanol | - Effective alternative

| - Lower solubility requires co-solvents (e.g., ethanol) |